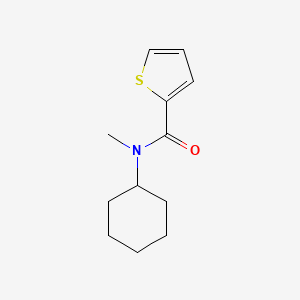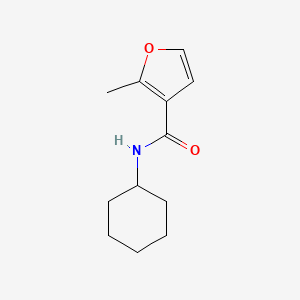![molecular formula C12H9BrClNOS B7540001 N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide](/img/structure/B7540001.png)
N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide, also known as BTMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide is not fully understood, but it is believed to act as a DNA intercalator, disrupting the replication and transcription of cancer cells. Additionally, N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has been shown to have significant biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. In vitro studies have demonstrated that N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide. One potential area of research is the development of more efficient synthesis methods for N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide and its potential applications in the treatment of cancer and neurological disorders. Finally, the use of N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide in organic electronics and material science is an exciting area of research that has the potential to lead to the development of new technologies.
Synthesis Methods
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 5-bromothiophene-2-methanol in the presence of a base, such as triethylamine. The resulting product is purified using column chromatography to obtain pure N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has shown promising results as a potential drug candidate for the treatment of cancer and neurological disorders. In material science, N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has been used as a building block for the synthesis of novel organic semiconductors with high charge carrier mobility. In organic electronics, N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has been used as a dopant for the fabrication of high-performance organic field-effect transistors.
properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c13-11-6-5-8(17-11)7-15-12(16)9-3-1-2-4-10(9)14/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODVKQKKCRGDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539925.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide](/img/structure/B7539939.png)
![2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone](/img/structure/B7539940.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)
![N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7539955.png)
![6-[4-(4-Ethylbenzoyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7539969.png)
![5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7539974.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B7539979.png)
![3-phenoxypropyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7540005.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B7540007.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7540016.png)
